Propantheline-d3 Bromide (N-methyl-d3)
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Overview
Description
Propantheline-d3 Bromide (N-methyl-d3) is a stable isotope-labeled compound. It is an isotopically labeled form of Propantheline Bromide, which is an antimuscarinic agent used to treat conditions such as excessive sweating, cramps or spasms of the stomach, intestines, or bladder, and involuntary urination . The molecular formula of Propantheline-d3 Bromide (N-methyl-d3) is C23H27D3NO3Br, and it has a molecular weight of 451.42.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propantheline-d3 Bromide (N-methyl-d3) involves the incorporation of deuterium atoms into the N-methyl group of Propantheline Bromide. This can be achieved through a series of chemical reactions that replace the hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of Propantheline-d3 Bromide (N-methyl-d3) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as deuterium exchange reactions, purification through chromatography, and quality control measures to verify the isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
Propantheline-d3 Bromide (N-methyl-d3) can undergo various chemical reactions, including:
Substitution Reactions: Involving the replacement of one functional group with another.
Oxidation and Reduction Reactions: Involving the gain or loss of electrons.
Hydrolysis: Breaking down the compound in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The specific conditions, such as temperature and solvent, depend on the desired reaction and the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, hydrolysis of Propantheline-d3 Bromide (N-methyl-d3) may yield deuterated alcohols and acids .
Scientific Research Applications
Propantheline-d3 Bromide (N-methyl-d3) is used in various scientific research applications, including:
Biology: Studying the effects of isotopic labeling on biological processes.
Medicine: Investigating the pharmacokinetics and pharmacodynamics of antimuscarinic agents.
Industry: Quality control and standardization in pharmaceutical testing
Mechanism of Action
Propantheline-d3 Bromide (N-methyl-d3) exerts its effects through a dual mechanism:
Anticholinergic Effect: It blocks the receptors for acetylcholine on smooth muscle, reducing the effect of acetylcholine, a chemical released from nerves that stimulates muscles.
Direct Relaxing Effect: It has a direct relaxing effect on smooth muscle, helping to relieve spasms and cramps.
The molecular targets include muscarinic acetylcholine receptors, and the pathways involved are related to the inhibition of acetylcholine-induced muscle contractions .
Comparison with Similar Compounds
Similar Compounds
Propantheline Bromide: The non-deuterated form of Propantheline-d3 Bromide.
Other Antimuscarinic Agents: Such as Atropine, Scopolamine, and Glycopyrrolate.
Uniqueness
Propantheline-d3 Bromide (N-methyl-d3) is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific research. This makes it particularly valuable in studies involving mass spectrometry and other analytical techniques.
Properties
Molecular Formula |
C23H30BrNO3 |
---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
di(propan-2-yl)-(trideuteriomethyl)-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;bromide |
InChI |
InChI=1S/C23H30NO3.BrH/c1-16(2)24(5,17(3)4)14-15-26-23(25)22-18-10-6-8-12-20(18)27-21-13-9-7-11-19(21)22;/h6-13,16-17,22H,14-15H2,1-5H3;1H/q+1;/p-1/i5D3; |
InChI Key |
XLBIBBZXLMYSFF-OWKBQAHQSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)(C(C)C)C(C)C.[Br-] |
Canonical SMILES |
CC(C)[N+](C)(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C(C)C.[Br-] |
Origin of Product |
United States |
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